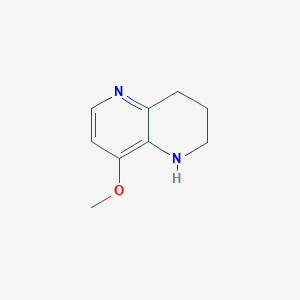
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the molecular weight of 164.21 . This compound has significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been covered in various studies over the last 18 years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 164.21 .Mechanism of Action
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These interactions could potentially lead to changes in the targets’ function.
Biochemical Pathways
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine might affect similar biochemical pathways.
Advantages and Limitations for Lab Experiments
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has a low toxicity level and is stable under normal lab conditions. However, this compound also has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. One potential direction is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of this compound's potential use as an antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, this compound has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical Analysis
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and thereby altering the metabolic pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPCJMIOUAHIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)
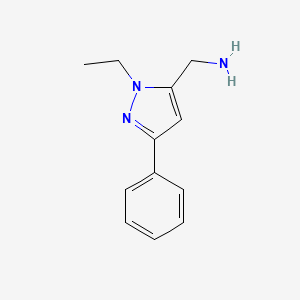


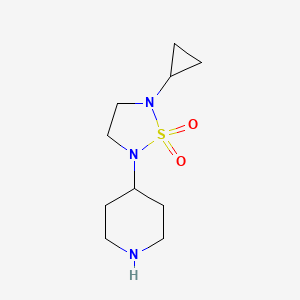

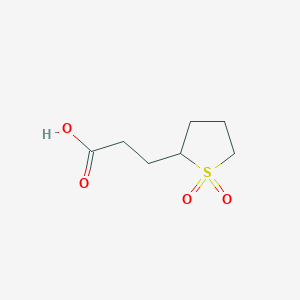
![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)
![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)


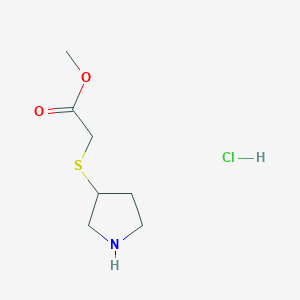
![1-[(Diethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471380.png)

